6-Bromo-DL-tryptophane

Vue d'ensemble

Description

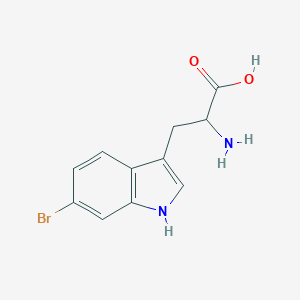

6-Bromo-DL-tryptophan is a halogenated derivative of the amino acid tryptophan It is characterized by the presence of a bromine atom at the sixth position of the indole ring

Applications De Recherche Scientifique

Biomarker in Chronic Kidney Disease

Recent studies have highlighted the potential of 6-bromo-DL-tryptophan as a biomarker for chronic kidney disease (CKD). A significant association was found between higher serum levels of this compound and a lower risk of CKD progression. In a study involving 4,843 participants from the German Chronic Kidney Disease (GCKD) study, it was observed that patients with elevated urine levels of 6-bromo-DL-tryptophan had better kidney function, indicated by higher estimated glomerular filtration rates (eGFR) .

Key Findings:

- Higher urine levels correlate with lower risk of end-stage kidney disease (ESKD).

- Genetic determinants influencing 6-bromo-DL-tryptophan levels were identified, suggesting its utility in understanding kidney health .

Pharmacological Applications

6-Bromo-DL-tryptophan has been explored for its pharmacological properties, particularly in cancer research. In vitro studies have shown that it can influence tumor growth and gene expression related to cancer pathways. For example, it has been tested alongside other tryptophan derivatives to evaluate their effects on tumor size reduction in preclinical models .

Research Insights:

- Compounds derived from tryptophan, including 6-bromo-DL-tryptophan, exhibited significant antitumoral activity.

- The mechanism involves modulation of genes associated with the mTOR pathway, which is crucial for cell growth and proliferation .

Enzymatic Activity in Biosynthetic Pathways

In enzymatic studies, 6-bromo-DL-tryptophan has been shown to serve as a substrate for various enzymes involved in biosynthetic pathways. For instance, the VioA enzyme demonstrated greater catalytic efficiency with 6-bromo-DL-tryptophan compared to standard tryptophan, indicating its potential utility in synthetic biology applications .

Enzyme Activity Comparison:

| Compound | (s) | (μM) | (μMs) |

|---|---|---|---|

| L-Tryptophan | 0.75 | - | - |

| 6-Bromo-DL-Tryptophan | 1.20 | - | 7.8 × 10 |

| 6-Methyl-DL-Tryptophan | 1.15 | - | 6.8 × 10 |

Synthesis and Derivative Research

The synthesis of brominated tryptophans, including 6-bromo-DL-tryptophan, has been documented as crucial for developing novel compounds with enhanced biological activities. These derivatives are being investigated for their roles in producing bioactive peptides and other therapeutic agents .

Applications in Drug Development:

Mécanisme D'action

Target of Action

6-Bromo-DL-tryptophan is a tryptophan analogue . The primary targets of tryptophan and its analogues are typically enzymes involved in the tryptophan metabolic pathways . These enzymes play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

As a tryptophan analogue, it may interact with the same targets as tryptophan, potentially altering their function or the metabolic pathways they are involved in .

Biochemical Pathways

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions

Pharmacokinetics

A clinical trial is currently underway to assess the safety, pharmacokinetics, and efficacy of oral 6-bromo-dl-tryptophan in individuals with metabolic syndrome .

Result of Action

It has been associated with preserved beta-cell function and diminished circulating t cell count in type 1 diabetes patients . More research is needed to fully understand the effects of this compound.

Analyse Biochimique

Cellular Effects

It is known that tryptophan and its analogs can have significant effects on various types of cells and cellular processes

Molecular Mechanism

As an analog of tryptophan, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-DL-tryptophan typically involves the bromination of tryptophan. One common method is the reaction of tryptophan with bromine in the presence of a suitable solvent, such as acetic acid or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The product is then purified through recrystallization or chromatography to obtain pure 6-Bromo-DL-tryptophan .

Industrial Production Methods: Industrial production of 6-Bromo-DL-tryptophan may involve more scalable and efficient methods, such as continuous flow synthesis or biocatalytic processes. These methods aim to optimize yield, reduce production costs, and minimize environmental impact. For example, biocatalytic methods may use engineered enzymes to selectively brominate tryptophan under mild conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-DL-tryptophan can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with solvents like toluene or ethanol

Major Products Formed:

Substitution Products: Various substituted tryptophan derivatives.

Oxidation Products: Oxidized indole derivatives.

Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Comparaison Avec Des Composés Similaires

6-Chloro-DL-tryptophan: Similar in structure but with a chlorine atom instead of bromine.

5-Bromo-DL-tryptophan: Bromine atom at the fifth position.

7-Bromo-DL-tryptophan: Bromine atom at the seventh position.

4-Bromo-DL-tryptophan: Bromine atom at the fourth position.

Uniqueness: 6-Bromo-DL-tryptophan is unique due to its specific bromination pattern, which can result in distinct chemical reactivity and biological activity compared to other brominated tryptophan derivatives. Its position-specific bromination can influence its interaction with biological targets and its incorporation into larger molecules .

Activité Biologique

6-Bromo-DL-tryptophan is a halogenated derivative of the amino acid tryptophan, notable for its unique bromination at the sixth position of the indole ring. This compound has garnered attention in biological research due to its potential implications in various biochemical pathways and therapeutic applications.

Chemical Structure and Properties

6-Bromo-DL-tryptophan has the chemical formula C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol. The presence of bromine alters its reactivity and biological interactions compared to other tryptophan analogues.

As a tryptophan analogue, 6-Bromo-DL-tryptophan can interact with similar biological targets as tryptophan, potentially modifying their functions and metabolic pathways. The primary pathways involved include:

- Kynurenine Pathway : Involves the metabolism of tryptophan into kynurenine and other metabolites, which are crucial in immune regulation and neuroprotection.

- Serotonin Pathway : Affects serotonin synthesis, which is vital for mood regulation and neurological functions.

Pharmacokinetics

Research indicates that 6-Bromo-DL-tryptophan may preserve beta-cell function in type 1 diabetes patients while reducing circulating T cell counts, suggesting a role in immune modulation . Current clinical trials are assessing its safety and efficacy in metabolic syndrome .

Cellular Effects

6-Bromo-DL-tryptophan exhibits significant effects on various cell types, influencing cellular processes such as apoptosis, proliferation, and differentiation. Its incorporation into peptides allows researchers to study protein structure and function in depth.

Case Studies

- Type 1 Diabetes : A study indicated that treatment with 6-Bromo-DL-tryptophan resulted in preserved beta-cell function and reduced T cell activity, highlighting its immunomodulatory properties .

- Chronic Kidney Disease (CKD) : Lower serum levels of bromotryptophan have been associated with CKD progression, suggesting its potential as a biomarker for renal function .

Research Applications

6-Bromo-DL-tryptophan is utilized across various fields:

- Biochemistry : As a building block for synthesizing complex organic molecules.

- Pharmacology : Investigated for therapeutic applications targeting neurological disorders.

- Industrial Chemistry : Employed in the production of dyes and other chemicals due to its unique properties .

Comparative Analysis with Similar Compounds

The following table summarizes the differences between 6-Bromo-DL-tryptophan and other brominated tryptophan derivatives:

| Compound | Bromination Position | Key Characteristics |

|---|---|---|

| 6-Bromo-DL-tryptophan | 6 | Unique immunomodulatory effects; preserves beta-cell function |

| 5-Bromo-DL-tryptophan | 5 | Similar structure; different biological activity |

| 7-Bromo-DL-tryptophan | 7 | Less studied; potential for unique interactions |

| 4-Bromo-DL-tryptophan | 4 | Distinct reactivity; limited research available |

Propriétés

IUPAC Name |

2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAORYCZPERQARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393036 | |

| Record name | 6-BROMO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33599-61-0 | |

| Record name | 6-BROMO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.